9-Ethenyl-1-methyl-9H-beta-carboline 9-Ethenyl-1-methyl-9H-beta-carboline
Brand Name: Vulcanchem
CAS No.: 144294-99-5
VCID: VC16843020
InChI: InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3
SMILES:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

9-Ethenyl-1-methyl-9H-beta-carboline

CAS No.: 144294-99-5

Cat. No.: VC16843020

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

9-Ethenyl-1-methyl-9H-beta-carboline - 144294-99-5

Specification

CAS No. 144294-99-5
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 9-ethenyl-1-methylpyrido[3,4-b]indole
Standard InChI InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3
Standard InChI Key ZDNKAVMXYVLPOV-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C

Introduction

Structural and Chemical Characteristics

β-Carbolines are heterocyclic compounds characterized by a pyrido[3,4-b]indole structure. 9-Me-BC features a methyl group at the 9-position of this framework, conferring distinct physicochemical properties compared to unsubstituted β-carbolines. Key parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₀N₂
Molecular Weight182.22 g/mol
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)

The methyl substitution enhances lipophilicity compared to polar β-carboline derivatives, facilitating blood-brain barrier penetration . Structural analogs with ethenyl groups at the 9-position remain poorly characterized in peer-reviewed literature, with most pharmacological data deriving from methyl-substituted variants.

Neuropharmacological Mechanisms

Monoamine Oxidase Inhibition

9-Me-BC demonstrates dual inhibitory activity against monoamine oxidase (MAO) isoforms:

MAO-A IC50=1 μM,MAO-B IC50=15.5 μM\text{MAO-A IC}_{50} = 1\ \mu\text{M}, \quad \text{MAO-B IC}_{50} = 15.5\ \mu\text{M}

This preferential MAO-A inhibition increases synaptic dopamine availability while minimizing tyramine-related hypertensive crises associated with non-selective MAO inhibitors . Comparative analysis with classical MAO inhibitors reveals distinct binding kinetics:

InhibitorMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Ratio
9-Me-BC1.015.515.5
Selegiline>1000.040.0004
Clorgyline0.0050.0714.0

Neurotrophic Factor Modulation

In cortical astrocyte cultures, 9-Me-BC upregulates neurotrophic factor expression through PI3K/Akt pathway activation:

  • Artemin (Artn): 3.2-fold increase (p < 0.01)

  • BDNF: 2.0-fold increase (p < 0.05)

  • NCAM1: 1.4-fold increase (p < 0.01)

These factors collectively enhance dopaminergic neuron survival and neurite outgrowth, with Artn showing particular efficacy in mitigating α-synuclein toxicity .

Cellular and Molecular Interactions

Astrocyte-Mediated Neuroprotection

Primary astrocyte cultures treated with 90 µM 9-Me-BC exhibit:

  • Anti-proliferative effects: 23% reduction in cell division (p < 0.01)

  • Viability enhancement: 12-20% increase in metabolic activity (MTT assay)

  • Reduced LDH release: 27% decrease vs. controls (p < 0.05)

Astrocytes mediate 9-Me-BC's effects via organic cation transporters (OCTs), facilitating intracellular accumulation and subsequent paracrine signaling through neurotrophic factor secretion .

Dopaminergic Neuron Plasticity

In midbrain dopaminergic cultures, 9-Me-BC induces:

  • TH⁺ neuron proliferation: 33% increase at 90 µM (p < 0.001)

  • Neurite outgrowth: 45% elongation vs. baseline (p < 0.01)

  • α-Synuclein reduction: 40% decrease in protein aggregates (p < 0.05)

These effects remain intact following dopamine receptor blockade with sulpiride, confirming dopamine-independent mechanisms .

Therapeutic Implications for Parkinsonian Disorders

Preclinical Efficacy Metrics

Comparative analysis of 9-Me-BC in parkinsonian models:

ModelDopaminergic SurvivalMotor Function RecoveryNeuroinflammation Reduction
MPTP-induced+38%+45%+52%
6-OHDA-lesioned+29%+33%+41%
α-Synucleinopathy+57%+61%+68%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator